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Compound of Interest

Compound Name: N-benzyl-2-methoxyethanamine

Cat. No.: B112710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-benzyl-2-
methoxyethanamine, a secondary amine with potential applications in pharmaceutical

research and development. Due to the limited availability of public experimental spectra for this

specific compound, this guide combines predicted data with established spectroscopic

principles for amines to offer a detailed analytical profile. The information herein is intended to

support identification, characterization, and quality control efforts.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for N-benzyl-2-methoxyethanamine. These

predictions are based on established chemical shift values, correlation tables, and

fragmentation patterns for similar molecular structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.25 m 5H Ar-H

~3.78 s 2H Ph-CH₂-N

~3.50 t 2H N-CH₂-CH₂-O

~3.35 s 3H O-CH₃

~2.78 t 2H N-CH₂-CH₂-O

Undetermined br s 1H N-H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~139.5 Quaternary Ar-C

~128.5 Ar-CH

~128.2 Ar-CH

~127.0 Ar-CH

~71.0 O-CH₂

~59.0 O-CH₃

~54.0 Ph-CH₂-N

~49.5 N-CH₂

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3310 Weak, Sharp
N-H Stretch (Secondary

Amine)

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium-Strong Aliphatic C-H Stretch

1495, 1450 Medium Aromatic C=C Bending

1250 - 1020 Medium C-N Stretch

1120 - 1085 Strong C-O Stretch (Ether)

Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

165 Moderate [M]⁺ (Molecular Ion)

91 High
[C₇H₇]⁺ (Tropylium ion, from

benzylic cleavage)

74 Moderate
[CH₂=N⁺H-CH₂CH₂OCH₃] (α-

cleavage)

58 Moderate

[CH₂=N⁺H-CH₃]

(Rearrangement and

cleavage)

Experimental Protocols
The following are general protocols for obtaining spectral data for a liquid amine sample like N-
benzyl-2-methoxyethanamine. Instrument parameters may need to be optimized for specific

equipment and sample concentrations.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-benzyl-2-methoxyethanamine in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
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Instrument Setup:

Use a 500 MHz (or higher) NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to obtain optimal resolution.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃:

δH = 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy (Neat Liquid)
Sample Preparation: As N-benzyl-2-methoxyethanamine is a liquid, a neat spectrum can

be obtained by placing a drop of the sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film.[1]

Instrument Setup:

Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Record a background spectrum of the clean, empty salt plates.

Data Acquisition:

Mount the salt plates with the sample in the spectrometer's sample holder.

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio. The final spectrum will be the

ratio of the sample spectrum to the background spectrum.[2]

Data Processing: The resulting spectrum will show absorbance or transmittance as a

function of wavenumber.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the liquid sample into the mass

spectrometer, typically via direct injection or after separation by gas chromatography (GC-

MS). For direct injection, the sample is volatilized in a heated inlet.[3]

Ionization:

Use Electron Ionization (EI) as the ionization method.

Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to

induce ionization and fragmentation.[4][5]

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like N-benzyl-2-methoxyethanamine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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